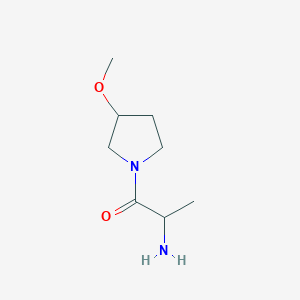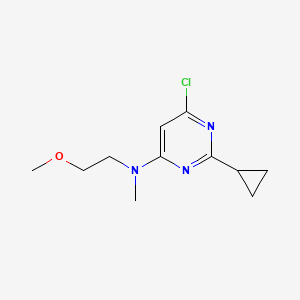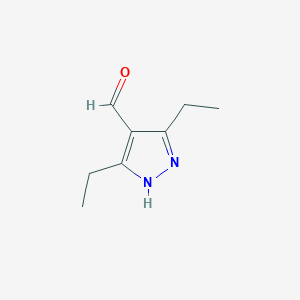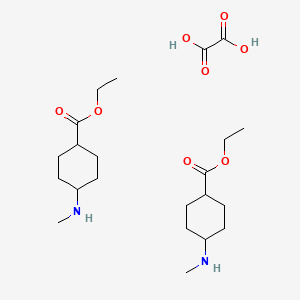
1-(1-allylcyclopropyl)-N-methylmethanamine
Übersicht
Beschreibung
1-(1-Allylcyclopropyl)-N-methylmethanamine (ACM) is a cyclic amine compound that is used in a variety of scientific research applications. It is a highly versatile compound that can be used in a range of experiments, from synthesis to biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Catalysis
The asymmetric synthesis of cyclopropylmethanamines, including structures related to "1-(1-allylcyclopropyl)-N-methylmethanamine," has been facilitated by methodologies such as rhodium-catalyzed cyclopropanation reactions. These processes yield boryl-substituted cyclopropylmethanamines with high diastereo- and enantioselectivity, providing access to various cyclopropylmethanamines containing quaternary stereocenters, crucial for pharmaceutical and material science applications (Miura et al., 2016).
Ethylene Perception and Agricultural Applications
Research on the inhibitor of ethylene perception, 1-methylcyclopropene (1-MCP), has exploded, impacting fruits and vegetables by investigating its role in ripening and senescence. Although not directly related to "this compound," this research area shows the significance of cyclopropyl compounds in agricultural technology, providing insights into the manipulation of ripening processes and quality maintenance of produce (Watkins, 2006).
Synthetic Methodologies for Amines
Developments in synthetic methodologies, such as the direct N-monomethylation of aromatic primary amines using methanol, showcase the utility of cyclopropyl-containing compounds in synthesizing complex amines. These methodologies are essential for producing pharmaceuticals and agrochemicals, demonstrating the broad applicability of such compounds in organic synthesis (Li et al., 2012).
Antiviral and Antimicrobial Research
The structural modification of cyclopropyl compounds has been explored for antiviral and antimicrobial applications. Studies on 2-aminopurine methylenecyclopropane analogues of nucleosides, varying purine-6 substituents, have shown activity against herpesviruses and hepatitis B virus, indicating the potential of cyclopropyl derivatives in developing new antiviral agents (Chen et al., 2003).
Material Science and Polymer Chemistry
Cyclopropyl-containing compounds play a significant role in material science, particularly in the synthesis of polymers and novel materials. The unique reactivity of cyclopropyl groups, as illustrated in studies on the cyclopropanation of alkenes, enables the creation of materials with tailored properties for specific applications (Nakamura et al., 2003).
Wirkmechanismus
Target of Action
The targets of a compound are usually proteins such as enzymes, receptors, or ion channels. The specific target would depend on the structure of the compound and its chemical properties. For example, the allyl group in the compound could potentially react with certain amino acid residues in proteins, altering their function .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its targets. For example, if the compound targets an enzyme, it could inhibit or enhance the enzyme’s activity, thereby affecting the biochemical pathway that the enzyme is involved in .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical properties. For example, the compound’s solubility, stability, and size could affect its absorption and distribution in the body. Its metabolism could be influenced by various enzymes in the body, and its excretion could depend on its solubility and stability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions could enhance or inhibit the compound’s interaction with its targets .
Eigenschaften
IUPAC Name |
N-methyl-1-(1-prop-2-enylcyclopropyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-3-4-8(5-6-8)7-9-2/h3,9H,1,4-7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARKKCZXXHPNFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1(CC1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1492498.png)

![[2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine dihydrochloride](/img/structure/B1492500.png)
